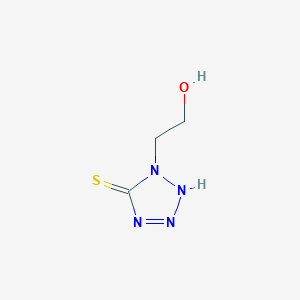

2-(5-Mercaptotetrazole-1-yl)ethanol

Description

BenchChem offers high-quality 2-(5-Mercaptotetrazole-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Mercaptotetrazole-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUEQRWYGVUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437877 | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56610-81-2 | |

| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Mercaptotetrazole-1-yl)ethanol chemical properties

An In-depth Technical Guide on 2-(5-Mercaptotetrazole-1-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry.

Core Chemical Properties

2-(5-Mercaptotetrazole-1-yl)ethanol, with the CAS number 56610-81-2, is a white to off-white solid compound.[1][2] Its chemical structure consists of a tetrazole ring substituted with a mercapto group and an ethanol group.

Physicochemical Data

The key quantitative properties of 2-(5-Mercaptotetrazole-1-yl)ethanol are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 56610-81-2 | [1][2][3][4] |

| Molecular Formula | C3H6N4OS | [1][2][3][5] |

| Molecular Weight | 146.17 g/mol | [1][2][3][5] |

| Melting Point | 132-138 °C | [1][6] |

| Boiling Point (Predicted) | 221.4 ± 42.0 °C | [1][6] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 14.20 ± 0.10 | [1] |

| Flash Point | 2 °C | [1][6] |

| Appearance | White to Off-White Solid | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][6] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2][6] |

Applications and Biological Activity

2-(5-Mercaptotetrazole-1-yl)ethanol serves as a key intermediate in the synthesis of the β-lactam antibiotic, Flomoxef.[1][3] It is also a known metabolite of Flomoxef.[1][3] Furthermore, this compound has demonstrated inhibitory activity against vitamin K-dependent glutamylcarboxylase, suggesting potential for further investigation into its biological effects.[1][3]

Caption: Logical relationship of 2-(5-Mercaptotetrazole-1-yl)ethanol.

Experimental Protocols

Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol

A documented method for the synthesis of the title compound is detailed below.[7]

Materials:

-

1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g)

-

Aluminum chloride (0.2 g)

-

Anisole (1 ml)

-

Dichloromethane (2 ml)

-

3N Hydrochloric acid (10 ml)

-

Ethyl acetate (20 ml)

-

Aqueous 5% sodium hydroxide

Procedure:

-

A solution of aluminum chloride (0.2 g) in anisole (1 ml) is prepared and cooled to 0°C.

-

A solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) is added to the cooled aluminum chloride solution.

-

The mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then poured into a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml).

-

The mixture is shaken, and the organic layer is separated.

-

The organic layer is extracted with aqueous 5% sodium hydroxide.

-

The resulting extract is acidified with hydrochloric acid.

-

A subsequent extraction is performed with ethyl acetate.

-

The final ethyl acetate extract is concentrated under reduced pressure to yield 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. The resulting product has a melting point of 135-136°C.[7]

Caption: Experimental workflow for the synthesis of the title compound.

References

- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol CAS#: 56610-81-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]

- 4. CAS # 56610-81-2, 2-(5-Mercaptotetrazole-1-yl)ethanol, 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole - chemBlink [chemblink.com]

- 5. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol

CAS Number: 56610-81-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic organic compound of interest in pharmaceutical synthesis and materials science. It covers the compound's physicochemical properties, synthesis protocols, known applications, and potential biological significance, presented in a format tailored for a scientific audience.

Physicochemical and Computed Properties

2-(5-Mercaptotetrazole-1-yl)ethanol, also known as 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol, is a white to off-white solid at room temperature.[1][2] Its structure features a tetrazole ring substituted with a hydroxyethyl group at the N1 position and a thiol group at the C5 position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.[3]

Quantitative data for the compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄OS | [1][4] |

| Molecular Weight | 146.17 g/mol | [1][4] |

| Appearance | White to Off-White Solid/Crystalline Powder | [1][2][5] |

| Melting Point | 132-139 °C | [1][2] |

| Boiling Point (Predicted) | 221.4 ± 42.0 °C | [1][3] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 14.20 ± 0.10 | [1] |

| XLogP3 (Computed) | -0.6 | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |

Synthesis and Experimental Protocols

The synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol can be achieved through several routes. A common strategy involves the cyclization of a precursor molecule, followed by deprotection if necessary.

This protocol is adapted from a known procedure for the synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.[6] It involves the acid-catalyzed removal of a tert-butyl ether protecting group from a precursor.

Materials:

-

1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol

-

Aluminum chloride (AlCl₃)

-

Anisole

-

Dichloromethane (DCM)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

5% Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

Cool a solution of aluminum chloride (0.2 g) in anisole (1 ml) to 0°C.

-

Add a solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) to the cooled mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Pour the reaction mixture into a separation funnel containing 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml).

-

Shake the funnel and separate the organic layer.

-

Extract the organic layer with an aqueous 5% sodium hydroxide solution.

-

Acidify the aqueous extract with hydrochloric acid.

-

Extract the acidified aqueous layer again with ethyl acetate.

-

Concentrate the final organic extract under reduced pressure to yield the product, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.[6]

-

The product can be further purified by recrystallization.

The logical flow of this experimental process is visualized below.

Caption: Workflow for the synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol.

Applications and Areas of Research

This compound serves as a key building block and intermediate in several fields.

-

Pharmaceutical Synthesis: It is used as an intermediate in the preparation of the beta-lactam antibiotic Flomoxef and is also one of its metabolites.[1][7] The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature often exploited in drug design to improve metabolic stability and pharmacokinetic properties.[8][9][10]

-

Medicinal Chemistry: Derivatives of tetrazole have shown a vast range of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial actions.[11][12] Specifically, 2-(5-Mercaptotetrazole-1-yl)ethanol has been noted for its potential vitamin K-dependent glutamylcarboxylase inhibitory activity.[1][7]

-

Coordination Chemistry: The thiol group and nitrogen atoms of the tetrazole ring are excellent coordinating sites for metal ions. The compound has been used as a ligand (Hhmt) to synthesize two-dimensional copper(I) coordination polymers, demonstrating its utility in creating novel metal-organic structures.[13]

-

Materials Science: Tetrazole derivatives are investigated for use in materials such as rocket propellants and gas generators due to their high nitrogen content and energetic properties.[8] They have also been explored as corrosion inhibitors.[5]

Biological Significance and Potential Pathways

While specific signaling pathway interactions for this compound are not extensively documented, its known biological activities provide a basis for hypothetical mechanisms of action. Its role as a vitamin K-dependent glutamylcarboxylase inhibitor is particularly noteworthy for drug development professionals.

Vitamin K-dependent gamma-glutamyl carboxylase is a crucial enzyme in the blood coagulation cascade, responsible for the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on clotting factor precursors. Inhibition of this enzyme can lead to an anticoagulant effect. The diagram below illustrates the logical relationship of this inhibition.

Caption: Hypothetical inhibition of the vitamin K-dependent carboxylation cycle.

Safety and Handling

2-(5-Mercaptotetrazole-1-yl)ethanol is classified as an irritant.[1] Users should consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Codes: F (Flammable), Xn (Harmful), Xi (Irritant), T (Toxic).[1][5]

-

Risk Statements: R11 (Highly flammable), R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1][5]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately).[5]

This guide consolidates available technical information on 2-(5-Mercaptotetrazole-1-yl)ethanol to support ongoing research and development efforts.

References

- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol CAS#: 56610-81-2 [chemicalbook.com]

- 2. 2-(5-Mercaptotetrazole-1-yl)ethanol - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-(5-Mercaptotetrazole-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Molecular Structure and Identifiers

2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic compound, is a valuable intermediate in the synthesis of various pharmaceuticals, notably the beta-lactam antibiotic Flomoxef.[1][2][3] Its structure is characterized by a tetrazole ring substituted with a mercapto group and an ethanol side chain.

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value | Source |

| Chemical Formula | C3H6N4OS | [1][2][3] |

| Molecular Weight | 146.17 g/mol | [1][2][3] |

| CAS Number | 56610-81-2 | [1][2][4] |

| IUPAC Name | 1-(2-hydroxyethyl)-2H-tetrazole-5-thione | [4] |

| SMILES String | OCCN1C(=S)N=NN1 | [4] |

| InChI Key | YKYUEQRWYGVUKB-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Melting Point | 132-138 °C | [5] |

| Boiling Point (Predicted) | 221.4 ± 42.0 °C | [6] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [6] |

| Appearance | White to off-white solid | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.9 | Triplet | -CH₂- (adjacent to OH) |

| ~4.4 | Triplet | -CH₂- (adjacent to tetrazole) | |

| ~5.0 | Singlet (broad) | -OH | |

| ~13.5 | Singlet (broad) | -SH (thiol tautomer) / -NH (thione tautomer) | |

| ¹³C | ~59 | - | -CH₂- (adjacent to OH) |

| ~50 | - | -CH₂- (adjacent to tetrazole) | |

| ~165 | - | C=S (thione tautomer) |

Note: Predicted NMR data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | N-H stretch (thione tautomer) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 2600-2550 | Weak | S-H stretch (thiol tautomer) |

| ~1650 | Strong | C=S stretch (thione tautomer) |

| ~1500 | Medium | N-H bend |

| ~1250 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch |

Note: Predicted IR data is based on computational models and may differ from experimental values.

Mass Spectrometry (Predicted)

| m/z | Relative Intensity | Possible Fragment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 115 | Medium | [M - CH₂OH]⁺ |

| 101 | Medium | [M - CH₂CH₂OH]⁺ |

| 73 | High | [C₂H₅N₂S]⁺ |

Note: Predicted mass spectrometry data is based on computational models and fragmentation patterns of similar compounds.

Experimental Protocols

Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol

A detailed experimental protocol for the synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol has been reported in US Patent 4508909A. The following is a summary of the described procedure:

Materials:

-

1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol

-

Aluminum chloride (AlCl₃)

-

Anisole

-

Dichloromethane (CH₂Cl₂)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate

-

5% Sodium hydroxide (NaOH) solution

Procedure:

-

A solution of aluminum chloride (0.2 g) in anisole (1 ml) is prepared and cooled to 0°C.

-

A solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) is added to the cooled AlCl₃ solution.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is then poured into a biphasic solution of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml) and shaken.

-

The organic layer is separated and extracted with a 5% aqueous sodium hydroxide solution.

-

The aqueous extract is acidified with hydrochloric acid.

-

The acidified solution is then extracted again with ethyl acetate.

-

The final ethyl acetate extract is concentrated under reduced pressure to yield 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol.

The reported melting point of the product is 135-136°C.[5]

Visualizations

Information Hierarchy

The following diagram illustrates the logical flow of information presented in this technical guide, from fundamental molecular identifiers to its synthesis and characterization.

References

- 1. Flomoxef Intermediate OXA-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 2. Flomoxef Impurity 3-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]

- 4. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2-(5-mercaptotetrazole-1-yl)ethanol, a key intermediate in the production of various pharmaceuticals, including the β-lactam antibiotic Flomoxef. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and replication.

Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol, also known as 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a tetrazole ring and a thiol group, allows for versatile chemical modifications and interactions, making it a valuable building block in the synthesis of complex molecules. Notably, it serves as a crucial side-chain precursor for the antibiotic Flomoxef, and has been investigated for its vitamin K-dependent glutamyl carboxylase inhibitory activity.[1] This guide focuses on a reliable and well-documented synthetic route, proceeding via a protected intermediate to yield the target compound with high purity.

Overview of the Synthesis Pathway

The principal synthetic route to 2-(5-mercaptotetrazole-1-yl)ethanol involves a two-step process:

-

Formation of the Protected Tetrazole Intermediate: Synthesis of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol. This step involves the construction of the tetrazole ring with a protecting group on the hydroxyethyl side chain.

-

Deprotection: Removal of the t-butyl protecting group from 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol to yield the final product, 2-(5-mercaptotetrazole-1-yl)ethanol.

This strategy is advantageous as the t-butyl ether protecting group is stable under the conditions required for the tetrazole ring formation and can be selectively removed under acidic conditions.

Caption: Overall synthesis pathway for 2-(5-Mercaptotetrazole-1-yl)ethanol.

Experimental Protocols

Step 1: Synthesis of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol

A detailed, publicly available experimental protocol for this specific step is not readily found in the searched literature. The synthesis would likely proceed from 2-(t-butoxy)ethan-1-amine through a multi-step process involving the formation of an isothiocyanate followed by cyclization with an azide source. Researchers should refer to general methods for the synthesis of 1-substituted-5-mercaptotetrazoles for guidance.

Step 2: Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol (Deprotection)

This procedure is adapted from a documented laboratory synthesis.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol | 202.29 | 0.202 g | 1.0 |

| Aluminum chloride (AlCl₃) | 133.34 | 0.2 g | 1.5 |

| Anisole | 108.14 | 1 ml | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 2 ml | - |

| 3N Hydrochloric acid (HCl) | - | 10 ml | - |

| 5% Sodium hydroxide (NaOH) | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

A solution of aluminum chloride (0.2 g) in anisole (1 ml) is prepared in a reaction vessel and cooled to 0°C in an ice bath.

-

A solution of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml) is added to the cooled aluminum chloride solution.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is then poured into a separatory funnel containing a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml).

-

The mixture is shaken, and the organic layer is collected.

-

The organic layer is extracted with an aqueous 5% sodium hydroxide solution.

-

The aqueous extract is acidified with hydrochloric acid.

-

The acidified aqueous layer is then extracted again with ethyl acetate.

-

The final organic extract is concentrated under reduced pressure to yield 2-(5-mercaptotetrazole-1-yl)ethanol.

Expected Yield and Physical Properties:

-

Yield: Not explicitly stated in the source document, but expected to be high under optimized conditions.

-

Melting Point: 135-136°C[2]

-

Appearance: White to off-white solid.[1]

Caption: Experimental workflow for the deprotection step.

Alternative Synthetic Approaches

While the deprotection of a t-butyl ether is a viable route, other synthetic strategies have been proposed for 1-substituted-5-mercaptotetrazoles. These can be considered for process optimization or as alternative pathways.

From 2-Aminoethanol

A potential route starts from the readily available 2-aminoethanol (monoethanolamine).

-

Formation of 1-(2-hydroxyethyl)tetrazole: 2-Aminoethanol can be reacted with sodium azide and triethyl orthoformate in acetic acid to form 1-(2-hydroxyethyl)tetrazole.[3]

Caption: An alternative synthesis pathway starting from 2-aminoethanol.

Conclusion

The synthesis of 2-(5-mercaptotetrazole-1-yl)ethanol is most clearly documented via the deprotection of a t-butoxyethyl-protected precursor. This method provides a direct route to the final product under relatively mild conditions. While alternative pathways starting from more fundamental building blocks like 2-aminoethanol are conceptually sound, detailed experimental protocols for the complete sequence are less defined in the public domain. For researchers and professionals in drug development, the deprotection strategy represents a reliable starting point for obtaining this important pharmaceutical intermediate. Further process development could focus on optimizing the synthesis of the protected intermediate or elaborating the reaction conditions for the alternative pathways.

References

physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol, a key intermediate in the synthesis of pharmaceuticals such as the beta-lactam antibiotic Flomoxef.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, spectral characteristics, and chemical reactivity.

Chemical and Physical Properties

2-(5-Mercaptotetrazole-1-yl)ethanol, with the CAS number 56610-81-2, is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C3H6N4OS | PubChem |

| Molecular Weight | 146.17 g/mol | PubChem |

| Melting Point | 132-138 °C | ChemicalBook |

| Boiling Point | 221.4 °C (predicted) | ChemicalBook |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| pKa | 14.20 ± 0.10 (predicted) | ChemicalBook |

| Storage | 2-8°C, Refrigerator | Pharmaffiliates |

Synthesis and Purification

While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be devised based on established methods for the preparation of 1-substituted-5-mercaptotetrazoles. A common route involves the reaction of an isothiocyanate with sodium azide, or the reaction of a dithiocarbamate with sodium azide. Given the structure of the target molecule, a likely synthetic pathway involves the reaction of 2-isothiocyanatoethanol with sodium azide in a suitable solvent.

Illustrative Synthesis Workflow

The following diagram outlines a potential synthetic route for 2-(5-Mercaptotetrazole-1-yl)ethanol.

Caption: A potential synthetic workflow for 2-(5-Mercaptotetrazole-1-yl)ethanol.

General Experimental Protocol

Materials:

-

2-Isothiocyanatoethanol

-

Sodium azide

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isothiocyanatoethanol in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification

Purification of the crude product can be achieved by recrystallization.[2]

Protocol for Recrystallization:

-

Dissolve the crude 2-(5-Mercaptotetrazole-1-yl)ethanol in a minimal amount of a hot solvent mixture, such as toluene and water.[2]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectral Properties

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Triplet around 3.8-4.0 ppm (CH₂-O) - Triplet around 4.3-4.5 ppm (CH₂-N) - Broad singlet for the SH proton (variable) - Singlet for the OH proton (variable) |

| ¹³C NMR | - Signal around 60-65 ppm (CH₂-O) - Signal around 50-55 ppm (CH₂-N) - Signal for the tetrazole carbon around 150-160 ppm |

| FTIR (cm⁻¹) | - Broad O-H stretch (~3300-3500) - C-H stretches (~2850-3000) - S-H stretch (weak, ~2550-2600) - N=N and C=N stretches of the tetrazole ring (~1400-1600) - C-S stretch (~600-800)[3][4] |

| Mass Spectrometry (ESI-MS) | - [M+H]⁺ at m/z 147.03 - [M-H]⁻ at m/z 145.01 - Characteristic fragmentation patterns include the loss of N₂ or HN₃ from the tetrazole ring.[5] |

Chemical Reactivity

The chemical reactivity of 2-(5-Mercaptotetrazole-1-yl)ethanol is dictated by its three primary functional groups: the mercaptotetrazole ring, the primary alcohol, and the thiol group.

Reactivity of the Mercaptotetrazole Group

The mercaptotetrazole moiety exists in tautomeric equilibrium between the thiol and thione forms. The tetrazole ring itself is generally stable, particularly in acidic media.[6] The acidity of the N-H proton in the tetrazole ring is comparable to that of carboxylic acids.[7]

Reactivity of the Thiol Group

The thiol group (-SH) is susceptible to oxidation. Mild oxidizing agents can convert it to a disulfide, while stronger oxidizing agents can lead to sulfonic acids. It can also undergo alkylation and other reactions typical of thiols.

Reactivity of the Primary Alcohol Group

The primary alcohol (-CH₂OH) can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.[8][9][10]

-

Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) will typically oxidize a primary alcohol to an aldehyde.

-

Strong Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will oxidize a primary alcohol to a carboxylic acid.

The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives, and can be converted to a leaving group for nucleophilic substitution reactions.[11]

Stability

The stability of the tetrazole ring can be influenced by pH. While generally stable, extreme pH conditions and high temperatures could potentially lead to ring-opening or degradation. The ester and ether linkages that could be formed from the alcohol group would be susceptible to hydrolysis under acidic or basic conditions.

Logical Relationships in Reactivity

The interplay of the functional groups determines the overall reactivity profile of the molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. LabXchange [labxchange.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

Navigating the Solubility Landscape of 2-(5-Mercaptotetrazole-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic compound, holds significance in pharmaceutical research and development. Understanding its solubility profile in various solvents is a critical prerequisite for its application in drug formulation, synthesis, and biological assays. This technical guide provides a comprehensive overview of the known solubility characteristics of 2-(5-Mercaptotetrazole-1-yl)ethanol and outlines detailed experimental protocols for its precise determination.

While specific quantitative solubility data for 2-(5-Mercaptotetrazole-1-yl)ethanol remains limited in publicly available literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into solubility specifics.

| Property | Value |

| Molecular Formula | C₃H₆N₄OS |

| Molecular Weight | 146.17 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 132-138 °C |

Qualitative Solubility Profile

Published data indicates a preliminary, qualitative understanding of the solubility of 2-(5-Mercaptotetrazole-1-yl)ethanol.

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

This information, while useful for initial solvent screening, necessitates quantitative analysis for rigorous scientific applications.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of specific quantitative data, this section details standardized, widely accepted experimental protocols for determining the solubility of a compound like 2-(5-Mercaptotetrazole-1-yl)ethanol.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of 2-(5-Mercaptotetrazole-1-yl)ethanol to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of 2-(5-Mercaptotetrazole-1-yl)ethanol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve of known concentrations of the compound in the same solvent to accurately quantify the solubility.

Kinetic Solubility Determination: High-Throughput Screening Assay

Kinetic solubility assays are often employed in early-stage drug discovery for rapid assessment. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.[4][5][6]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(5-Mercaptotetrazole-1-yl)ethanol in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the wells of the plate.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Determine the point of precipitation using one of the following methods:

-

Turbidimetry/Nephelometry: Measure the light scattering caused by the formation of a precipitate using a plate reader.

-

UV-Vis Spectroscopy: After separating the undissolved solid (e.g., by filtration or centrifugation), measure the absorbance of the supernatant at the compound's λmax. The concentration is determined from a pre-established calibration curve.[7][8]

-

Laser Monitoring Observation Technique

This is a more advanced, automated method for solubility determination.[9][10][11]

Principle: A laser beam is passed through a solution to which the solute is incrementally added. The disappearance of solid particles (for dissolution) or the appearance of turbidity (for precipitation) is detected by a change in light transmission, allowing for a precise determination of the saturation point.

Detailed Methodology:

-

Instrument Setup: A specialized instrument consisting of a temperature-controlled sample cell, a laser source, a light detector, and a precision dispensing system is required.

-

Measurement:

-

For Dissolution: A known mass of the compound is placed in the cell with the solvent. The temperature is gradually increased while stirring, and the temperature at which the last solid particle dissolves (indicated by a sharp increase in light transmission) is recorded.

-

For Precipitation: A clear solution is cooled down from a higher temperature, and the temperature at which the first precipitate appears (indicated by a sharp decrease in light transmission) is recorded.

-

-

Data Analysis: The solubility at different temperatures can be determined by repeating the measurement at various starting concentrations.

Visualizing the Experimental Workflow

To aid in the conceptualization of the solubility determination process, the following diagrams illustrate the general workflows.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol CAS#: 56610-81-2 [m.chemicalbook.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. asianpubs.org [asianpubs.org]

- 8. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 9. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 2-(5-Mercaptotetrazole-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical properties, specifically the melting and boiling points, of 2-(5-Mercaptotetrazole-1-yl)ethanol (CAS: 56610-81-2). This compound is a notable intermediate in the synthesis of pharmaceuticals, such as the beta-lactam antibiotic Flomoxef.[1] Understanding its physical characteristics is crucial for its application in synthetic chemistry and drug development processes.

Physicochemical Data

The melting and boiling points of 2-(5-Mercaptotetrazole-1-yl)ethanol are summarized below. These parameters are critical for determining purity, reaction conditions, and storage protocols.

| Property | Value | Notes |

| Melting Point | 132-139°C[2][3][4] | The range suggests a typical purity level for a solid organic compound. |

| Boiling Point | 221.4°C[2][3] | At a pressure of 760 mmHg.[2] |

Experimental Protocols

While the specific experimental details for the determination of the cited melting and boiling points for 2-(5-Mercaptotetrazole-1-yl)ethanol are not available in the provided literature, standard methodologies for such determinations are well-established.

General Protocol for Melting Point Determination:

A common method for determining the melting point of a solid organic compound is using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the substance is completely liquid are recorded. This range is the melting point of the sample.

General Protocol for Boiling Point Determination:

The boiling point of a liquid can be determined using a distillation apparatus or a specialized micro boiling point apparatus.

-

Apparatus Setup: The liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

Logical Workflow: Synthesis of a Target Molecule

The following diagram illustrates a generalized workflow for the synthesis of a target molecule where 2-(5-Mercaptotetrazole-1-yl)ethanol serves as a key intermediate. This process is fundamental in multi-step organic synthesis, particularly in the pharmaceutical industry.

Caption: A logical workflow for multi-step organic synthesis.

References

Spectroscopic and Synthetic Profile of 2-(5-Mercaptotetrazole-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-(5-mercaptotetrazole-1-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(5-mercaptotetrazole-1-yl)ethanol, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.4 - 4.6 | Triplet | 2H | N-CH₂ | Expected to be a triplet due to coupling with the adjacent CH₂ group. |

| ~3.8 - 4.0 | Triplet | 2H | O-CH₂ | Expected to be a triplet due to coupling with the adjacent N-CH₂ group. |

| ~3.0 - 4.0 | Broad Singlet | 1H | OH | Chemical shift can vary depending on solvent and concentration. |

| ~13.0 - 15.0 | Broad Singlet | 1H | SH/NH | Exists in tautomeric equilibrium; chemical shift is highly variable. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~160 - 165 | C5 (C=S) | Chemical shift is characteristic of a thione carbon in a tetrazole ring. |

| ~58 - 62 | O-CH₂ | Typical range for a carbon attached to an oxygen atom in an ethanol moiety. |

| ~48 - 52 | N-CH₂ | Typical range for a carbon attached to a nitrogen atom of the tetrazole ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H | Stretching | Strong, Broad |

| 2550 - 2600 | S-H | Stretching | Weak (if present) |

| 3000 - 3150 | N-H | Stretching (thione tautomer) | Medium, Broad |

| 2850 - 3000 | C-H | Stretching | Medium |

| 1500 - 1600 | C=N | Stretching | Medium |

| 1000 - 1200 | C-S | Stretching | Medium |

| 1050 - 1150 | C-O | Stretching | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Notes |

| 146 | [M]⁺ | Molecular ion peak. |

| 115 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 101 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl side chain. |

| 73 | [CH₂CH₂N₃]⁺ | Fragment from the tetrazole ring cleavage. |

Experimental Protocols

Proposed Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol

This protocol is a hypothetical procedure based on established methodologies for analogous compounds.

Materials:

-

2-Isothiocyanatoethanol

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isothiocyanatoethanol (1 equivalent) in anhydrous DMF.

-

Carefully add sodium azide (1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(5-mercaptotetrazole-1-yl)ethanol.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of the synthesized compound.

Caption: Proposed synthesis of 2-(5-mercaptotetrazole-1-yl)ethanol.

Caption: General workflow for spectroscopic characterization.

An In-depth Technical Guide on the Health and Safety of 2-(5-Mercaptotetrazole-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-(5-Mercaptotetrazole-1-yl)ethanol (CAS No: 56610-81-2). The information is compiled from various safety data sheets and scientific literature. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency measures associated with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2-(5-Mercaptotetrazole-1-yl)ethanol |

| Synonyms | 1-(2-Hydroxyethyl)-5-mercapto-1,2,3,4-tetrazole, BMT, MTE |

| CAS Number | 56610-81-2 |

| Molecular Formula | C3H6N4OS |

| Molecular Weight | 146.17 g/mol |

| Structure |

Hazard Identification and Classification

The GHS classification for 2-(5-Mercaptotetrazole-1-yl)ethanol indicates several hazards that users should be aware of.

Table 2.1: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Flammable solids | H228: Flammable solid |

| Acute toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

Table 2.2: GHS Pictograms, Signal Word, and Precautionary Statements

| Pictogram(s) | Flammable, Irritant |

| Signal Word | Danger |

| Precautionary Statements - Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe mist or vapours. P262: Do not get in eyes, on skin, or on clothing. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P272: Contaminated work clothing must not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves, protective clothing |

A Comprehensive Technical Guide to 2-(5-Mercaptotetrazole-1-yl)ethanol

This technical guide provides an in-depth overview of 2-(5-Mercaptotetrazole-1-yl)ethanol, a heterocyclic compound of significant interest in pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

2-(5-Mercaptotetrazole-1-yl)ethanol is a tetrazole derivative characterized by a mercapto group and a hydroxyethyl substituent. The compound exhibits thione-thiol tautomerism, leading to different but equivalent naming conventions.

The formal IUPAC name for the thione tautomer is 1-(2-hydroxyethyl)-2H-tetrazole-5-thione [1][2]. However, it is commonly referred to as 2-(5-Mercaptotetrazole-1-yl)ethanol .

A comprehensive list of its synonyms includes:

-

1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione[1]

-

1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole[3]

-

1-HYDROXYETHYL-5-MERCAPTO-1H-TETRAZOLE[5]

-

2-(5-MERCAPTOTETRAZOLE-1-YL)ETHANOL[5]

-

2-(5-Mercapto-1H-tetrazol-1-yl)ethan-1-ol[3]

-

5-Mercapto-1-(2-hydroxyethyl)-1H-tetrazole[3]

-

[1-(2-Hydroxyethyl)-1H-tetrazol-5-yl]thiol[3]

Its primary identification numbers are:

Physicochemical Properties

The physical and chemical properties of 2-(5-Mercaptotetrazole-1-yl)ethanol are summarized in the tables below. This data is crucial for its handling, application in synthesis, and for quality control purposes.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄OS | [1][6] |

| Molecular Weight | 146.17 g/mol | [3][6] |

| Appearance | White to Off-White Solid | [3][7] |

| Melting Point | 132-138 °C | [7][8] |

| Boiling Point (Predicted) | 221.4 ± 42.0 °C | [7] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [7] |

| Storage Temperature | 2-8 °C, under inert gas | [3] |

Table 2: Solubility and Spectroscopic Data

| Property | Value/Description | Source |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| ¹H-NMR Spectroscopy | Spectral data for the specific compound is not readily available in public databases. However, for the related ethanol moiety, characteristic peaks would be expected for the two methylene groups (-CH₂-), with shifts influenced by the adjacent hydroxyl and tetrazole groups. | |

| ¹³C-NMR Spectroscopy | Spectral data is not publicly available. Expected signals would include those for the two methylene carbons and the tetrazole ring carbon. | |

| Infrared (IR) Spectroscopy | Specific IR data is not publicly available. Expected characteristic bands would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and potentially S-H stretching (weak, ~2550 cm⁻¹) for the thiol tautomer, or N-H (~3100 cm⁻¹) and C=S (~1100-1300 cm⁻¹) stretching for the thione tautomer. | |

| Mass Spectrometry | Exact mass is 146.02623200 Da.[2] Mass spectral data is not readily available in public databases. |

Experimental Protocol: Synthesis

2-(5-Mercaptotetrazole-1-yl)ethanol, also referred to as 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol in synthetic literature, can be prepared via the deprotection of a protected precursor. The following protocol is based on a reported method for the synthesis of this compound[9].

Objective: To synthesize 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol from 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol.

Materials:

-

1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol

-

Aluminum chloride (AlCl₃)

-

Anisole

-

Dichloromethane (CH₂Cl₂)

-

3N Hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of aluminum chloride (0.2 g) in anisole (1 ml). Cool the solution to 0 °C using an ice bath.

-

Addition of Starting Material: Separately, dissolve 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol (0.202 g) in dichloromethane (2 ml). Add this solution to the cooled aluminum chloride/anisole mixture.

-

Reaction: Stir the resulting mixture at room temperature for 3 hours to allow for the deprotection reaction to proceed.

-

Work-up - Acidic Quench: Pour the reaction mixture into a separatory funnel containing a mixture of 3N hydrochloric acid (10 ml) and ethyl acetate (20 ml). Shake the funnel vigorously and allow the layers to separate.

-

Extraction - Organic Layer: Collect the organic (ethyl acetate) layer.

-

Extraction - Basic: Extract the organic layer with an aqueous 5% sodium hydroxide solution. This will deprotonate the thiol, moving the product into the aqueous layer.

-

Acidification: Collect the aqueous layer and acidify it with hydrochloric acid. This will protonate the product, causing it to become less water-soluble.

-

Final Extraction: Extract the acidified aqueous solution again with ethyl acetate.

-

Isolation: Concentrate the final ethyl acetate extract under reduced pressure using a rotary evaporator to yield the solid product, 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. The reported melting point for the product is 135-136 °C[9].

Below is a graphical representation of the synthesis workflow.

Biological Significance and Signaling Pathways

2-(5-Mercaptotetrazole-1-yl)ethanol serves as a key intermediate in the synthesis of pharmaceuticals and exhibits biological activity itself.

This compound is a crucial building block in the synthesis of Flomoxef, a fourth-generation oxacephem beta-lactam antibiotic.[6][10] The mercaptotetrazole moiety is a key part of the side chain of Flomoxef, which influences its antibacterial spectrum and stability.

Flomoxef's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][4][5] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[3][5] This inhibition leads to a weakened cell wall and subsequent cell lysis.[5][6]

2-(5-Mercaptotetrazole-1-yl)ethanol has been noted for its inhibitory activity against vitamin K-dependent glutamyl carboxylase.[6][10] This enzyme is central to the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors (e.g., prothrombin, Factors VII, IX, and X).

The enzyme, γ-glutamyl carboxylase (GGCX), converts glutamate (Glu) residues on specific proteins to γ-carboxyglutamate (Gla) residues.[11] This carboxylation is vital for the calcium-binding ability of these proteins, which is necessary for their biological function in hemostasis.[11][12] The reaction requires reduced vitamin K (hydroquinone), which is oxidized to vitamin K epoxide in the process.[12] Tetrazole-containing compounds can act as inhibitors in this pathway, potentially leading to anticoagulant effects.

This guide provides a foundational understanding of 2-(5-Mercaptotetrazole-1-yl)ethanol, consolidating its chemical properties, synthesis, and biological roles to support further research and development in the pharmaceutical sciences.

References

- 1. mims.com [mims.com]

- 2. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]

- 4. What is Flomoxef Sodium used for? [synapse.patsnap.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. In vitro inhibition of vitamin K dependent carboxylation by tetrachloropyridinol and the imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(5-Mercaptotetrazole-1-yl)ethanol CAS#: 56610-81-2 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-(5-Mercaptotetrazole-1-yl)ethanol | 56610-81-2 [chemicalbook.com]

- 11. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ascendancy of Mercaptotetrazole Derivatives: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole scaffold, a five-membered aromatic ring with four nitrogen atoms, has become a privileged structure in medicinal chemistry, largely owing to its unique physicochemical properties and its role as a bioisostere for the carboxylic acid group.[1] Among the diverse array of tetrazole derivatives, those bearing a mercapto group have carved out a significant niche, demonstrating a broad spectrum of biological activities and industrial applications. This technical guide provides an in-depth exploration of the discovery and history of mercaptotetrazole derivatives, detailed experimental protocols for their synthesis, and a comprehensive overview of their biological activities, supported by quantitative data and mechanistic insights.

Discovery and Historical Perspective

The journey of tetrazole chemistry began in 1885 with the synthesis of the first derivative by Swedish chemist J. A. Bladin.[1] However, the field remained relatively dormant for over half a century, with only a few hundred derivatives reported by 1950.[1] The initial synthetic routes were often challenging and employed hazardous reagents, which limited their widespread application.

The specific history of mercaptotetrazole derivatives is closely tied to the broader exploration of tetrazole chemistry. While early work in the late 19th and early 20th centuries by researchers like Thiele and Freund laid the groundwork for understanding tetrazole reactivity, the synthesis and investigation of sulfur-containing derivatives gained momentum in the mid-20th century.[2] The development of more robust synthetic methods, particularly the [3+2] cycloaddition reactions, opened the door for systematic exploration of 5-substituted tetrazoles, including those with mercapto functionalities.[3] The recognition of the tetrazole ring as a bioisostere for carboxylic acids further fueled interest in these compounds, leading to their investigation in a multitude of therapeutic areas.[4]

Synthetic Methodologies and Experimental Protocols

The primary route for the synthesis of 1-substituted-5-mercaptotetrazoles involves the reaction of an isothiocyanate with an azide source. This method is versatile and allows for the introduction of a wide variety of substituents at the 1-position.

General Synthesis of 1-Substituted Tetrazole-5-thiones

A facile one-pot synthesis can be achieved by reacting an organic isothiocyanate with sodium azide in the presence of a base like pyridine in an aqueous medium.

Experimental Protocol:

-

To a solution of the desired organic isothiocyanate (1.0 mmol) in water (3 mL), add sodium azide (1.2 mmol) and pyridine (3.0 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion (monitored by TLC), the product typically precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 1-substituted tetrazole-5-thione.

Synthesis of 1-Phenyl-5-mercaptotetrazole

A specific and efficient method for the synthesis of 1-phenyl-5-mercaptotetrazole utilizes sodium anilinodithioate and sodium azide.[5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine sodium anilinodithioate and water.

-

Catalyst and Reagent Addition: Stir the mixture and slowly add an aqueous alkali solution (e.g., 30% sodium hydroxide) as a catalyst, followed by the addition of sodium azide.[5]

-

Heating: Heat the reaction mixture to reflux (approximately 90 °C) and maintain for a specified time (e.g., 11 hours) to ensure completion.[5]

-

Neutralization and Isolation: After cooling, neutralize the reaction solution with an acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the crude product.[5]

-

Purification: Collect the crude 1-phenyl-5-mercaptotetrazole by filtration and recrystallize from a toluene-water mixture to obtain the final, purified product.[5]

Biological Activities and Quantitative Data

Mercaptotetrazole derivatives have been extensively evaluated for a range of biological activities, demonstrating their potential as therapeutic agents.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of mercaptotetrazole derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Substituted Aryl 1H-Tetrazoles | Various derivatives | Staphylococcus aureus | 125-250 | [6] |

| Escherichia coli | 125-250 | [6] | ||

| 1-Aryl-2-(1H-tetrazol-5-yl)acrylonitriles | Derivatives with polar groups | Various bacterial and fungal strains | 16-64 | [7] |

| 1,5-Disubstituted Tetrazoles | Compound 6g | Staphylococcus epidermidis | 125 | [4] |

A synergistic effect has been observed when some 5-substituted aryl 1H-tetrazoles are combined with trimethoprim, significantly lowering the MIC values to as low as 0.24 µg/mL against Escherichia coli and 3.91 µg/mL against Staphylococcus aureus.[6]

Anticancer Activity

The cytotoxic effects of mercaptotetrazole derivatives against various cancer cell lines have been investigated, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | 5-Halo substituted derivatives | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [8] |

| Tetrazole derivatives containing isoxazole | Compound 4b | SK-OV-3 (Ovarian) | Growth % of 34.94 at 10⁻⁵ M | [9] |

Anti-inflammatory Activity

Mercaptotetrazole derivatives have shown promise as anti-inflammatory agents, with some studies suggesting their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| 1,5-Diaryl-substituted tetrazoles | Compound 3c | COX-2 Inhibition | 1.2 | [10] |

Metallo-β-Lactamase Inhibition

A significant area of research for mercaptotetrazole derivatives is their ability to inhibit metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The thiol group in these compounds is crucial for their inhibitory activity, as it can interact with the zinc ions in the active site of MBLs.[11]

| Compound Class | Derivative | Enzyme | Kᵢ (µM) | Reference |

| 2-Mercaptomethyl thiazolidines (MMTZs) | Sfh-I (B2 MBL) | 0.16 | [11] | |

| Biphenyl tetrazoles | B. cereus MBL | 3.0 (for a cysteinyl peptide derivative) | [12] |

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for many mercaptotetrazole derivatives are still under investigation, some studies have begun to elucidate their involvement in key signaling pathways.

Inhibition of Cyclooxygenase (COX)

As indicated by the anti-inflammatory activity data, certain mercaptotetrazole derivatives are inhibitors of COX-2. The COX enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have suggested that these derivatives can fit into the COX-2 binding pocket.[10]

Metallo-β-Lactamase Inhibition Mechanism

The inhibition of MBLs by mercaptotetrazole derivatives is a prime example of their targeted mechanism. The thiol group of these inhibitors directly interacts with the zinc ions in the active site of the MBLs. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy. X-ray crystallography studies have confirmed this binding mode, showing the direct coordination of the thiol to the zinc center(s).[11]

Conclusion and Future Perspectives

Mercaptotetrazole derivatives represent a versatile and highly valuable class of compounds with a rich history and a promising future. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in drug discovery and materials science. The ongoing exploration of their mechanisms of action, particularly their interactions with key signaling pathways, will undoubtedly unveil new therapeutic opportunities. As our understanding of the structure-activity relationships of these compounds deepens, the rational design of next-generation mercaptotetrazole derivatives with enhanced potency and selectivity will become increasingly feasible, paving the way for novel treatments for a wide range of diseases.

References

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. nanomedicine-rj.com [nanomedicine-rj.com]

- 5. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 6. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Synthesis, bioassay studies, and molecular docking of novel 5-substituted 1H tetrazoles as cyclooxygenase-2 (COX-2) inhibitors | Semantic Scholar [semanticscholar.org]

- 11. 2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol from Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(5-mercaptotetrazole-1-yl)ethanol, a key intermediate in the preparation of pharmaceuticals such as the β-lactam antibiotic Flomoxef. The synthesis is proposed as a two-step process commencing with the conversion of ethanolamine to 2-chloroethanol, followed by the N-alkylation of 5-mercapto-1H-tetrazole.

Chemical Properties and Data

The target compound, 2-(5-mercaptotetrazole-1-yl)ethanol, possesses the following properties:

| Property | Value | Reference |

| Molecular Formula | C3H6N4OS | [1][2] |

| Molecular Weight | 146.17 g/mol | [1] |

| CAS Number | 56610-81-2 | [1][2] |

| Appearance | White to Off-White Solid/Powder | [2][3] |

| Melting Point | 132-138°C | [3] |

| Boiling Point | 221.4±42.0 °C (Predicted) | [3] |

| Purity | ≥99.0% (by HPLC) | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Experimental Protocols

This synthesis is divided into two main experimental procedures: the synthesis of 2-chloroethanol from ethanolamine and the subsequent synthesis of the target compound.

Part 1: Synthesis of 2-Chloroethanol from Ethanolamine

This procedure details the conversion of ethanolamine to 2-chloroethanol hydrochloride, followed by neutralization to obtain 2-chloroethanol.

Materials and Reagents:

-

Ethanolamine

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

-

Addition of Thionyl Chloride: Cautiously add thionyl chloride (1.2 equivalents) to the round-bottom flask.

-

Addition of Ethanolamine: Slowly add ethanolamine (1.0 equivalent) dropwise from the dropping funnel to the stirred thionyl chloride solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 2-chloroethanol.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Part 2: Synthesis of 2-(5-Mercaptotetrazole-1-yl)ethanol

This procedure describes the N-alkylation of 5-mercapto-1H-tetrazole with the synthesized 2-chloroethanol. A common method for the synthesis of the target compound involves the reaction of 5-mercaptotetrazole with 2-chloroethanol or ethylene oxide under controlled conditions.[4]

Materials and Reagents:

-

5-Mercapto-1H-tetrazole

-

2-Chloroethanol (from Part 1)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

pH paper or pH meter

Procedure:

-

Dissolution of Tetrazole: In a 250 mL round-bottom flask, dissolve 5-mercapto-1H-tetrazole (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent) with stirring.

-

Addition of 2-Chloroethanol: To the resulting solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid to a pH of 2-3.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(5-mercaptotetrazole-1-yl)ethanol.[5]

-

Drying: Dry the purified product in a vacuum oven at 50-60°C.

Visualizations

Synthesis Pathway

References

- 1. 2-(5-Mercaptotetrazole-1-yl)ethanol | C3H6N4OS | CID 10307870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Large Stock 99.0% 2-(5-Mercaptotetrazole-1yl)ethanol 56610-81-2 Producer, CasNo.56610-81-2 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 3. 2-(5-Mercaptotetrazole-1-yl)ethanol CAS#: 56610-81-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

Application of 2-(5-Mercaptotetrazole-1-yl)ethanol in the Synthesis of the Antibiotic Flomoxef

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flomoxef is a fourth-generation oxacephem antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A key structural feature of Flomoxef is the 1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanylmethyl group at the C-3 position of the oxacephem core. This side chain is crucial for the drug's antibacterial efficacy and pharmacokinetic profile. The introduction of this moiety is a critical step in the synthesis of Flomoxef, utilizing 2-(5-Mercaptotetrazole-1-yl)ethanol or its corresponding salt, sodium 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole. This document provides detailed application notes and experimental protocols for the use of this key reagent in the synthesis of Flomoxef intermediates.

Role of 2-(5-Mercaptotetrazole-1-yl)ethanol in Flomoxef Synthesis

2-(5-Mercaptotetrazole-1-yl)ethanol, in its deprotonated form as a thiolate, acts as a potent nucleophile. In the synthesis of Flomoxef, it displaces a leaving group, typically a halogen, at the C-3' position of the oxacephem nucleus. This nucleophilic substitution reaction attaches the essential tetrazole-containing side chain to the core of the antibiotic. The hydroxyl group on the ethanol substituent of the tetrazole is a key feature of the final Flomoxef molecule and generally does not require protection during this synthetic step, which simplifies the overall process.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various synthetic routes for Flomoxef intermediates involving the introduction of the 2-(5-Mercaptotetrazole-1-yl)ethanol side chain. It is important to note that yields and purity can be highly dependent on the specific starting materials, reaction conditions, and purification methods employed.

| Parameter | Value | Source |

| Overall Yield (One-Pot Synthesis) | 36.7 - 68.6% | [1] |

| Purity (One-Pot Synthesis) | 95.0 - 99.4% | [1] |

| Intermediate Yield | 99.9% | [2] |

| Intermediate Purity | 99.2% | [2] |

| Final Product (Flomoxef Sodium) Molar Yield | 88.6% | [3] |

| Final Product (Flomoxef Sodium) Purity | 99.2% | [3] |

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis of Flomoxef intermediates.

Protocol 1: One-Pot Synthesis of a Flomoxef Intermediate

This protocol describes a "one-pot" synthesis where the starting material is converted through several steps, including the final substitution with sodium 1-(2-hydroxyethyl)-5-mercaptotetrazole, without isolation of the intermediate steps.[1]

Materials:

-

7α-Methoxy-7β-acylamino-3-chloromethyl-oxacephem derivative (starting material)

-

Sodium 1-(2-hydroxyethyl)-5-mercaptotetrazole (or the corresponding potassium salt)

-

Quaternary ammonium salt (e.g., tetramethylammonium chloride or tetraethylammonium chloride) as a phase transfer catalyst

-